Methyl propyl ether
Overview
Description
Methyl propyl ether, also known as 1-Methoxypropane, is a clear colorless flammable liquid . It was once used as a general anaesthetic due to its greater potency .
Synthesis Analysis
Methyl propyl ether can be synthesized through various methods. One of the common methods is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S N 2 reaction . Another method involves the alkoxymercuration of alkenes .Molecular Structure Analysis
The molecular formula of Methyl propyl ether is C4H10O . The IUPAC Standard InChI is InChI=1S/C4H10O/c1-3-4-5-2/h3-4H2,1-2H3 .Chemical Reactions Analysis
Ethers, including Methyl propyl ether, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .Physical And Chemical Properties Analysis
Methyl propyl ether is a clear colorless flammable liquid with a boiling point of 38.8 °C . It is less dense than water and insoluble in water .Scientific Research Applications
1. Fuel Processing and Domestic Applications
Methyl propyl ether, specifically in its variant as dimethyl ether (DME), has been studied for its potential application as a substitute fuel in domestic appliances, often used in conjunction with LPG (liquefied petroleum gas). A mixture of DME/LPG has shown significant improvement in combustion tests and is considered safe and compatible for domestic uses (Marchionna et al., 2008).
2. Chemical Dynamics in Flows
Studies on propyl methyl cellulose, a mixed ether, have shown that the dynamics of aqueous methyl and propyl methyl cellulose solutions in longitudinal and convergent flows are significantly affected by the number of side propyl groups. This research is crucial for understanding the behavior of such compounds in different flow conditions (Zoolshoev et al., 2005).
3. Methylation Reactions
Methyl propyl ether is used in the methylation of alkenes and methylbenzenes. The methylation reaction mechanisms using dimethyl ether are very similar to those with methanol, with dimethyl ether being slightly more reactive. This insight is valuable for various industrial and chemical synthesis processes (Svelle et al., 2005).
4. Analytical Chemistry
In the field of analytical chemistry, methyl propyl ether derivatives, such as methyl hydroxybenzoate and propyl hydroxybenzoate, are analyzed using high-performance liquid chromatography (HPLC). This method allows for the simultaneous separation and assay of multiple compounds, crucial for quality control in drug manufacturing (Shabir, 2007).
5. Biochemistry and Metabolism
Hydroxytyrosyl methyl, ethyl, propyl, and butyl ethers, synthesized from hydroxytyrosol, show significant uptake and metabolism by HepG2 cells (a model of the human liver). The study of these ethers is important in understanding how synthetic lipophilic antioxidants are processed in the human body (Pereira-Caro et al., 2010).
6. Atmospheric Chemistry
The gas-phase reactions of vinyl ethers with the nitrate radical, including propyl vinyl ethers, have been studied to understand their impact on atmospheric chemistry.
These reactions are significant in atmospheric modeling and understanding air quality issues (Scarfogliero et al., 2006).
7. Environmental Bioremediation
The genomic analysis of Mycobacterium sp. strain ENV421, which can degrade methyl tert-butyl ether, offers insights into the bioremediation of ground water contaminated with ethers. This research has implications for environmental cleanup and the mitigation of water pollution (Tupa & Masuda, 2018).
8. UV/H2O2 Degradation Process
Research on the degradation pathways of methyl tert-butyl ether using the UV/H2O2 process provides valuable information for environmental remediation technologies. This process leads to the generation of various byproducts, contributing to our understanding of the environmental impact and treatment of water contaminants (Stefan et al., 2000).
9. Fuel Additive Production
Methyl propyl ether (methoxypropane) has been studied as a potential fuel additive, generated through the etherification reaction of methanol and n-propanol. This research is pivotal for developing alternative fuel additives and understanding their production mechanisms (Al-Mashhadani et al., 2017).
10. Photodegradation in Wastewater Treatment
The application of artificial neural networks to model the UV/H2O2 process in treating wastewater contaminated with methyl tert-butyl ether highlights the intersection of advanced computational methods and environmental engineering. This research aids in optimizing treatment processes for specific contaminants (Salari et al., 2005).
Safety And Hazards
properties
IUPAC Name |
1-methoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-3-4-5-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKYTQGIUYNRMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
Record name | METHYL PROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074558 | |
Record name | Methyl propyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl propyl ether appears as a colorless volatile liquid with an ether-like odor. Less dense than water and insoluble in water. Vapors heavier than air. May be narcotic by inhalation in high concentrations. Used as a solvent and to make other chemicals. | |
Record name | METHYL PROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Methyl propyl ether | |
CAS RN |
557-17-5 | |
Record name | METHYL PROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl propyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=557-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl propyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl propyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl propyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL PROPYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37D15RN2Z8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.